Repromicin

Description

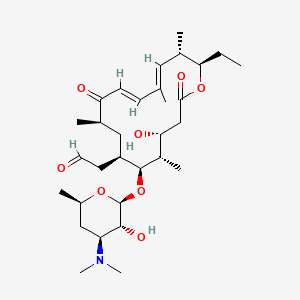

Structure

3D Structure

Properties

CAS No. |

56689-42-0 |

|---|---|

Molecular Formula |

C31H51NO8 |

Molecular Weight |

565.7 g/mol |

IUPAC Name |

2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C31H51NO8/c1-9-27-20(4)14-18(2)10-11-25(34)19(3)15-23(12-13-33)30(22(6)26(35)17-28(36)39-27)40-31-29(37)24(32(7)8)16-21(5)38-31/h10-11,13-14,19-24,26-27,29-31,35,37H,9,12,15-17H2,1-8H3/b11-10+,18-14+/t19-,20+,21-,22+,23+,24+,26-,27-,29-,30-,31+/m1/s1 |

InChI Key |

OBUIQEYZGMZXPJ-NPQHDNJNSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)CC=O)C)\C)C |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

antibiotic M-4365 G2 de-epoxy rosamicin de-epoxy rosamicin phosphate de-epoxy rosamicin sulfate de-epoxy rosamicin tartrate, (R-(R*,R*))-isomer de-epoxy rosamicin, (12Z)-isomer de-epoxy rosamicin, dodecysulfate-(12E)-isomer de-epoxy rosamicin, octadecanoate-(12E)-isomer de-epoxy rosamicin, potassium dihydrogen phosphate M-4365G2 |

Origin of Product |

United States |

Foundational & Exploratory

Repromicin: A Novel Inhibitor of the SOS1-KRAS Interaction for Targeted Cancer Therapy

Abstract

Repromicin is a first-in-class, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between Son of Sevenless homolog 1 (SOS1) and the GTPase KRAS. By disrupting this critical interaction, Repromicin effectively blocks the activation of the RAS-RAF-MEK-ERK signaling pathway, a key driver of cell proliferation and survival in numerous human cancers. This document provides a comprehensive overview of the mechanism of action of Repromicin, including its biochemical and cellular effects, supported by detailed experimental protocols and quantitative data. The unique allosteric binding mode of Repromicin offers high specificity and potency, positioning it as a promising therapeutic agent for KRAS-mutant tumors.

Introduction

The KRAS oncogene is one of the most frequently mutated genes in human cancer, yet it has remained an elusive therapeutic target for decades. The development of direct KRAS inhibitors has been challenging due to its high affinity for GTP and the smooth topology of its surface. An alternative strategy is to target the proteins that regulate KRAS activation. Repromicin was developed to inhibit the interaction between KRAS and SOS1, a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP, leading to KRAS activation. This document outlines the preclinical data demonstrating the mechanism by which Repromicin exerts its anti-tumor effects.

Biochemical Mechanism of Action

Repromicin is a non-covalent, allosteric inhibitor of the SOS1-KRAS interaction. It binds to a novel pocket on the catalytic domain of SOS1, inducing a conformational change that prevents its engagement with KRAS. This leads to a significant reduction in the rate of nucleotide exchange and a subsequent decrease in the levels of active, GTP-bound KRAS.

Quantitative Binding and Inhibition Data

The inhibitory activity of Repromicin was assessed using a variety of biochemical assays. The data presented below demonstrates the high affinity and potency of Repromicin for the SOS1 protein and its ability to disrupt the SOS1-KRAS interaction.

| Parameter | Value | Assay Method |

| IC50 (SOS1-KRAS Interaction) | 2.5 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| Ki (SOS1 Binding) | 0.8 nM | Surface Plasmon Resonance (SPR) |

| GTP-KRAS Levels (Cell-based) | 78% reduction at 10 nM | Western Blot |

Table 1: Summary of Biochemical and Cellular Activity of Repromicin.

Cellular Mechanism of Action

In cellular contexts, the inhibition of the SOS1-KRAS interaction by Repromicin leads to the downregulation of the downstream MAPK signaling cascade. This results in decreased phosphorylation of MEK and ERK, ultimately leading to cell cycle arrest and apoptosis in KRAS-dependent cancer cell lines.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Repromicin within the RAS-RAF-MEK-ERK signaling pathway.

Repromicin biological activity and targets

An In-Depth Technical Guide to the Biological Activity and Targets of Rapamycin

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin, a macrolide compound originally discovered as an antifungal agent, has garnered significant scientific interest due to its potent immunosuppressive and antiproliferative activities. This technical guide provides a comprehensive overview of the biological activity of rapamycin, detailing its molecular targets, mechanism of action, and the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the intricate cellular processes regulated by this fascinating molecule.

Introduction

Rapamycin, also known as sirolimus, was first isolated from the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] Initially characterized by its antifungal properties, subsequent research revealed its powerful immunosuppressive and antiproliferative effects in mammalian cells.[1] These discoveries have led to its clinical use in preventing organ transplant rejection and in the treatment of certain cancers.[2][3] The primary molecular target of rapamycin is the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[3][4]

Mechanism of Action

Rapamycin exerts its biological effects through a unique gain-of-function mechanism. It first forms a high-affinity intracellular complex with the 12-kDa FK506-binding protein (FKBP12).[1] This rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein.[4] This binding event does not directly inhibit the catalytic kinase domain of mTOR but rather acts allosterically to disrupt the function of one of the two distinct mTOR complexes, mTOR Complex 1 (mTORC1).[1]

The mTOR Complexes: mTORC1 and mTORC2

mTOR functions as the catalytic subunit in two structurally and functionally distinct multiprotein complexes:

-

mTOR Complex 1 (mTORC1): This complex is sensitive to acute rapamycin inhibition.[5] It is composed of mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8 (mammalian lethal with SEC13 protein 8).[5] mTORC1 integrates signals from growth factors, nutrients, energy status, and stress to control protein synthesis, lipid synthesis, and autophagy.[5][6]

-

mTOR Complex 2 (mTORC2): Generally considered insensitive to acute rapamycin treatment, although long-term exposure can inhibit its assembly and function in some cell types.[5][7] mTORC2 consists of mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSIN1, and mLST8.[6] It plays a crucial role in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.[6]

The diagram below illustrates the formation of the inhibitory rapamycin-FKBP12-mTORC1 complex.

References

- 1. revvity.com [revvity.com]

- 2. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. researchhub.com [researchhub.com]

- 6. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 7. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]

In Vitro Efficacy of Repromicin Against Bacterial Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro efficacy of Repromicin, a novel investigational antibiotic. The data presented herein summarizes key metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial pathogens. Detailed experimental protocols for the methodologies used to generate this data are provided to ensure reproducibility. Furthermore, this guide illustrates the proposed mechanism of action and experimental workflows through detailed diagrams to facilitate a deeper understanding of Repromicin's antibacterial properties.

Introduction

Repromicin is a novel synthetic small molecule antibiotic belonging to the oxazolidinone class. Its development is aimed at addressing the growing threat of antimicrobial resistance, particularly among Gram-positive bacteria. This document outlines the in vitro studies conducted to characterize the antibacterial spectrum and potency of Repromicin.

Quantitative In Vitro Efficacy Data

The in vitro antibacterial activity of Repromicin was evaluated against a diverse panel of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data.

Table 1: Minimum Inhibitory Concentration (MIC) of Repromicin Against Gram-Positive Pathogens

| Bacterial Strain | ATCC Number | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (MSSA) | 29213 | 0.5 | 1 | 0.25 - 2 |

| Staphylococcus aureus (MRSA) | 43300 | 1 | 2 | 0.5 - 4 |

| Streptococcus pneumoniae | 49619 | 0.25 | 0.5 | 0.125 - 1 |

| Enterococcus faecalis | 29212 | 2 | 4 | 1 - 8 |

| Enterococcus faecium (VRE) | 51559 | 4 | 8 | 2 - 16 |

Table 2: Minimum Bactericidal Concentration (MBC) of Repromicin Against Gram-Positive Pathogens

| Bacterial Strain | ATCC Number | MBC (µg/mL) |

| Staphylococcus aureus (MSSA) | 29213 | 2 |

| Staphylococcus aureus (MRSA) | 43300 | 4 |

| Streptococcus pneumoniae | 49619 | 1 |

| Enterococcus faecalis | 29212 | 16 |

| Enterococcus faecium (VRE) | 51559 | >32 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Repromicin was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar plates for 18-24 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension was further diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Preparation of Repromicin Dilutions: A stock solution of Repromicin was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions of Repromicin were then prepared in CAMHB in 96-well microtiter plates.

-

Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The microtiter plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of Repromicin that completely inhibited visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined following the MIC assay.

-

Subculturing: Aliquots of 10 µL were taken from all wells of the MIC plate that showed no visible growth.

-

Plating: The aliquots were plated onto Mueller-Hinton Agar (MHA) plates.

-

Incubation: The MHA plates were incubated at 37°C for 18-24 hours.

-

MBC Determination: The MBC was defined as the lowest concentration of Repromicin that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

Proposed Mechanism of Action of Repromicin

Repromicin: A Technical Guide to Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repromicin is a macrolide antibiotic with the chemical formula C31H51NO8 and a molecular weight of 565.74 g/mol .[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability characteristics is paramount for the development of safe, effective, and stable dosage forms. This technical guide provides an in-depth overview of the core principles and methodologies for conducting solubility and stability testing of Repromicin, based on established scientific principles and regulatory guidelines for macrolide antibiotics. While specific experimental data for Repromicin is limited in publicly available literature, this guide outlines the necessary experimental protocols and data presentation formats to generate and evaluate this critical information.

Physicochemical Properties of Repromicin

A foundational understanding of Repromicin's physicochemical properties is essential for designing relevant solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C31H51NO8 | [1] |

| Molecular Weight | 565.74 g/mol | [1] |

| CAS Number | 56689-42-0 | [1] |

| Appearance | White to off-white solid (presumed) | General knowledge |

| pKa (basic) | 8.83 | [2] |

| LogP | Not available |

Solubility Testing

The solubility of an API is a critical determinant of its bioavailability and is a key parameter in formulation development. Solubility studies should be conducted in a range of solvents relevant to pharmaceutical processing and physiological conditions.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a common technique for determining equilibrium solubility.

Objective: To determine the saturation solubility of Repromicin in various solvents at different temperatures.

Materials:

-

Repromicin powder

-

A range of solvents (e.g., purified water, phosphate buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), propylene glycol)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Calibrated pH meter

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector (or other suitable quantitative method)

Methodology:

-

Add an excess amount of Repromicin powder to a series of vials, each containing a known volume of the desired solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C and 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dissolved Repromicin using a validated HPLC method.

-

Repeat the experiment at different temperatures as required.

Data Presentation: Repromicin Solubility Profile

The results of the solubility studies should be presented in a clear and concise tabular format.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | Data to be determined |

| Purified Water | 37 | Data to be determined |

| PBS (pH 5.0) | 37 | Data to be determined |

| PBS (pH 7.4) | 37 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Methanol | 25 | Data to be determined |

| Acetonitrile | 25 | Data to be determined |

| DMSO | 25 | Soluble[1] |

| Propylene Glycol | 25 | Data to be determined |

Visualization: Solubility Testing Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Testing

Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of Repromicin under various stress conditions.

Materials:

-

Repromicin

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Calibrated photostability chamber

-

Calibrated oven

-

HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS)

Methodology:

-

Acid Hydrolysis: Dissolve Repromicin in a suitable solvent and add HCl to achieve a final concentration of 0.1 N. Store at a specified temperature (e.g., 60°C) for a defined period. Take samples at various time points, neutralize, and analyze by HPLC.

-

Base Hydrolysis: Dissolve Repromicin in a suitable solvent and add NaOH to achieve a final concentration of 0.1 N. Store at a specified temperature (e.g., 60°C) for a defined period. Take samples at various time points, neutralize, and analyze by HPLC.

-

Oxidative Degradation: Dissolve Repromicin in a suitable solvent and add H2O2 to achieve a final concentration of 3%. Store at room temperature for a defined period. Take samples at various time points and analyze by HPLC.

-

Thermal Degradation: Expose solid Repromicin powder to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period. Also, test in solution. Take samples at various time points and analyze by HPLC.

-

Photostability: Expose solid Repromicin powder and a solution of Repromicin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Analyze samples by HPLC.

Data Presentation: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration | Observations | % Degradation |

| Acid Hydrolysis | 0.1 N HCl | 60°C | To be determined | To be determined | To be determined |

| Base Hydrolysis | 0.1 N NaOH | 60°C | To be determined | To be determined | To be determined |

| Oxidation | 3% H2O2 | Room Temp | To be determined | To be determined | To be determined |

| Thermal (Solid) | Dry Heat | 80°C | To be determined | To be determined | To be determined |

| Thermal (Solution) | - | 60°C | To be determined | To be determined | To be determined |

| Photostability | ICH Q1B | Ambient | To be determined | To be determined | To be determined |

Visualization: Forced Degradation Logical Flow

Caption: Forced Degradation Study Overview.

Analytical Method for Quantification

A validated stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Proposed HPLC Method Parameters (Based on similar macrolides)

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient mode. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection, wavelength to be determined based on the UV spectrum of Repromicin. |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 20 µL |

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Long-Term Stability Study

In addition to forced degradation, long-term stability studies under ICH-recommended storage conditions are required to establish the re-test period or shelf life and recommended storage conditions.

Protocol for Long-Term Stability Study

Objective: To evaluate the stability of Repromicin over an extended period under defined storage conditions.

Methodology:

-

Package the Repromicin drug substance in the proposed container closure system.

-

Store the samples in stability chambers under the following conditions (as per ICH guidelines):

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, degradation products, and other relevant parameters.

Data Presentation: Long-Term Stability Data

| Test Parameter | Specification | Time Point (Months) | ||||

| 0 | 3 | 6 | 9 | 12 | ||

| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 100.1 | 99.8 | 99.5 | 99.2 | 98.9 |

| Total Impurities (%) | NMT 1.0 | 0.1 | 0.2 | 0.3 | 0.4 | 0.5 |

| Water Content (%) | NMT 2.0 | 0.5 | 0.5 | 0.6 | 0.6 | 0.7 |

(Note: The data in this table is illustrative and does not represent actual experimental results for Repromicin.)

Conclusion

This technical guide provides a framework for conducting comprehensive solubility and stability testing of Repromicin. Adherence to these principles and the generation of robust data are critical for successful drug development. The experimental protocols and data presentation formats outlined herein are based on established scientific practices and regulatory expectations. It is imperative that all studies are conducted with well-characterized reference material and validated analytical methods to ensure the quality and reliability of the data. Further research to generate specific experimental data for Repromicin is strongly encouraged.

References

Initial Toxicity Screening of Repromicin: A Methodological Whitepaper

Disclaimer: Publicly available toxicological data for the compound "Repromicin" is limited. This document serves as a comprehensive technical guide and template, outlining the essential methodologies and data presentation standards for an initial toxicity screening. To illustrate these principles, data and pathways for the well-characterized mTOR inhibitor, Rapamycin , are used as a proxy. All data, protocols, and diagrams presented herein pertain to Rapamycin unless otherwise specified and should be considered illustrative for the screening of a new chemical entity like Repromicin.

Executive Summary

The initial toxicological assessment of any new chemical entity (NCE) is a critical step in the drug development pipeline, designed to identify potential liabilities and establish a preliminary safety profile.[1] This process involves a battery of in vitro and in vivo assays to characterize cytotoxicity, genotoxicity, and acute systemic toxicity.[1] This guide details the core experimental protocols and data frameworks necessary for this evaluation, using the macrolide immunosuppressant Rapamycin as a model compound to demonstrate the required depth of analysis. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for conducting and interpreting the initial toxicity screening for novel compounds such as Repromicin.

Compound Information

-

Compound Name: Repromicin

-

CAS Number: 56689-42-0[2]

-

Molecular Formula: C₃₁H₅₁NO₈[2]

-

Molecular Weight: 565.7 g/mol [2]

-

Description: Repromicin is classified as an antibacterial agent.[3]

Preclinical Toxicity Assessment Workflow

The initial screening workflow is designed to move from broad cellular toxicity assays to more specific mechanistic and systemic evaluations. This "fail early, fail fast" approach helps to conserve resources by identifying compounds with unfavorable safety profiles at an early stage.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental for determining a compound's concentration range that induces cell death.[4] These assays measure parameters like metabolic activity, cell membrane integrity, and ATP content.[5]

Quantitative Cytotoxicity Data (Illustrative: Rapamycin)

The following table summarizes typical cytotoxicity data obtained from various cell-based assays. IC50 (half-maximal inhibitory concentration) is a key metric.

| Cell Line | Assay Type | Endpoint | Incubation Time (hr) | IC50 Value |

| HEK293 | MTT | Metabolic Activity | 72 | ~15 µM |

| Jurkat | LDH Release | Membrane Integrity | 48 | > 50 µM |

| HepG2 | CellTiter-Glo® | ATP Content | 72 | ~20 µM |

| A549 | WST-1 | Metabolic Activity | 72 | ~18 µM |

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

-

Cell Seeding: Plate cells (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., Rapamycin) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Genotoxicity Assessment

Genotoxicity testing is crucial for evaluating a compound's potential to damage genetic material, which can lead to mutations and cancer.[7] The standard test battery often includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus test.[7][8]

Quantitative Genotoxicity Data (Illustrative: Rapamycin)

| Assay Type | Test System | Metabolic Activation (S9) | Concentration Range | Result |

| Ames Test | S. typhimurium (TA98, TA100) | With & Without | 0.1 - 50 µ g/plate | Negative |

| Micronucleus Test | Human Lymphocytes | With & Without | 1 - 25 µM | Negative |

| Chromosomal Aberration | CHO Cells | With & Without | 5 - 50 µM | Negative |

Experimental Protocol: In Vitro Micronucleus Assay

This assay detects small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes left behind during cell division, indicating genotoxic events.[9]

-

Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., TK6) to obtain a healthy, proliferating population.

-

Compound Exposure: Treat cells with at least three concentrations of the test compound, alongside negative (vehicle) and positive (e.g., Mitomycin C) controls, for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 fraction).

-

Cytochalasin B Addition: Add Cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.

-

Cell Harvesting: Harvest cells after a total culture period equivalent to 1.5-2 normal cell cycles.

-

Slide Preparation: Hypotonically treat, fix, and drop the cell suspension onto microscope slides. Stain with a DNA-specific stain (e.g., Giemsa or DAPI).

-

Scoring: Score at least 2,000 binucleated cells per concentration under a microscope for the presence of micronuclei.

-

Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Mechanism of Action & Signaling Pathways (Illustrative: Rapamycin)

Understanding the mechanism of action can provide context for observed toxicity.[10] Rapamycin's primary target is the serine/threonine kinase mTOR (mammalian Target of Rapamycin), a central regulator of cell growth, proliferation, and survival.[11][12]

Inhibition of mTORC1 by Rapamycin leads to a G1 cell cycle arrest, which explains its cytostatic effects observed in proliferation assays.[10] This targeted action also results in specific toxicities, such as metabolic disturbances, but generally low genotoxicity.

Acute Systemic Toxicity (Illustrative: Rapamycin)

Initial in vivo studies in rodent models are performed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[13]

Acute Toxicity Data (Illustrative: Rapamycin)

| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Key Observations |

| Rat | Oral | > 2500 mg/kg[14] | Reduced weight gain, mild renal impairment.[15] |

| Mouse | Intraperitoneal (IP) | ~500 mg/kg | Immunosuppression, thymic atrophy. |

Experimental Protocol: Acute Oral Toxicity (Rodent - Up-and-Down Procedure)

This method is a refined approach to estimate LD50 that reduces the number of animals required.

-

Animal Acclimation: Acclimate animals (e.g., Sprague-Dawley rats) for at least 5 days prior to dosing.

-

Dosing: Dose a single animal with the test compound via oral gavage at a starting dose based on in vitro data.

-

Observation: Observe the animal for signs of toxicity for up to 14 days. Key parameters include changes in body weight, behavior, and clinical signs.[13]

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Endpoint: Continue this sequence until the criteria for stopping the test are met (e.g., a number of reversals in outcome have occurred).

-

Analysis: Calculate the LD50 and its confidence interval using appropriate statistical software.

-

Necropsy: Perform a gross necropsy on all animals to identify potential target organs.

Conclusion and Next Steps

The initial toxicity screening provides a foundational dataset to support a "Go/No-Go" decision for further development. For a compound like Repromicin, following a framework similar to the one illustrated here using Rapamycin is essential. Should the initial screening reveal an acceptable safety window (i.e., low cytotoxicity at therapeutically relevant concentrations, no genotoxicity, and a manageable acute toxicity profile), subsequent steps would involve more detailed sub-chronic toxicity studies in two species, safety pharmacology, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

References

- 1. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repromicin | C31H51NO8 | CID 9937853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. scispace.com [scispace.com]

- 6. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 7. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. youtube.com [youtube.com]

- 10. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapamycins: mechanism of action and cellular resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agscientific.com [agscientific.com]

- 13. Toxicology | MuriGenics [murigenics.com]

- 14. Rapamycin for longevity: opinion article - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Repromicin experimental protocol for cell culture

Compound Name: Rapamycin (also known as Sirolimus)

Background: Rapamycin is a macrolide compound first discovered as a product of the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] It is a potent and specific inhibitor of the mammalian Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] mTOR functions as the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different cellular processes.[4]

Mechanism of Action: Rapamycin exerts its inhibitory effects by forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[4] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the activity of the mTORC1 complex.[4] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell cycle arrest, primarily in the G1 phase.[5][6] While mTORC2 is generally considered rapamycin-insensitive, prolonged exposure can inhibit mTORC2 in certain cell types.[7]

Applications in Cell Culture:

-

Cancer Research: Due to its anti-proliferative effects, rapamycin is widely used to study cancer cell growth and to evaluate its potential as an anticancer agent. Many cancer cell lines exhibit sensitivity to rapamycin.[8][9]

-

Autophagy Induction: Rapamycin is a well-established inducer of autophagy, a catabolic process involving the degradation of cellular components. It is a standard reagent for studying the mechanisms and effects of autophagy in various cell types.[10][11]

-

Immunosuppression: Rapamycin has potent immunosuppressive properties and is used in cell culture models to study T-cell and B-cell activation and proliferation.[10]

-

Neurobiology: Dysregulation of the mTOR pathway is implicated in several neurological diseases. Rapamycin is used in neuronal cell cultures to study pathways related to neurodegeneration and cell survival.[7]

Data Presentation

Table 1: Recommended Working Concentrations of Rapamycin in Cell Culture

| Application | Cell Type | Concentration Range | Incubation Time | Reference |

| mTORC1 Inhibition | Various | 1 - 100 nM | 1 - 24 hours | [6][12] |

| Autophagy Induction | COS-7, H4, iPSCs | 200 - 300 nM | 24 - 72 hours | [10][11] |

| Anti-proliferation | Cancer Cell Lines | 1 nM - 20 µM | 24 - 72 hours | [8][9] |

| Apoptosis Studies | PC12, HeLa, T47D | 0.2 µg/ml (~219 nM) | 48 - 72 hours | [13] |

Table 2: IC50 Values of Rapamycin for Inhibition of Cell Proliferation in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| HEK293 | Human Embryonic Kidney | ~0.1 nM (mTOR activity) | [10] |

| T98G | Glioblastoma | 2 nM | [10] |

| U87-MG | Glioblastoma | 1 µM | [10] |

| MCF-7 | Breast Cancer | ~20 nM | [8] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.1061 µM | [14] |

| Ca9-22 | Oral Gingival Carcinoma | ~15 µM | [15] |

| J82, T24, RT4 | Urothelial Carcinoma | Significant inhibition at 1 nM | [16] |

| UMUC3 | Urothelial Carcinoma | Significant inhibition at 10 nM | [16] |

Mandatory Visualizations

Experimental Protocols

Preparation of Rapamycin Stock Solution

Materials:

-

Rapamycin powder

-

Dimethyl sulfoxide (DMSO) or 100% Ethanol, sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Rapamycin is typically supplied as a dried powder. To prepare a concentrated stock solution (e.g., 1-10 mM), resuspend the powder in sterile DMSO or ethanol. For example, to make a 100 µM stock from 10 nmol (9.1 µg), resuspend in 100 µl of solvent.[6]

-

Vortex thoroughly to ensure the compound is fully dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

-

Store the stock solution at -20°C, desiccated. Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[6]

Determination of Optimal Concentration (Dose-Response Curve)

Objective: To determine the effective concentration range and IC50 value of Rapamycin for a specific cell line.

Materials:

-

Cell line of interest

-

Complete growth medium

-

96-well tissue culture plates

-

Rapamycin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of Rapamycin in complete growth medium. A typical concentration range to test is from 0.1 nM to 100 µM.[9] Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest Rapamycin dose).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Rapamycin to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[17]

-

After incubation, perform a cell viability assay, such as the MTT assay, according to the manufacturer's protocol.

-

Measure the absorbance using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Rapamycin concentration to determine the IC50 value.

Cell Proliferation Assay (BrdU Incorporation)

Objective: To measure the effect of Rapamycin on DNA synthesis and cell proliferation.

Materials:

-

Cell line of interest

-

96-well tissue culture plates

-

Rapamycin

-

BrdU (5-bromo-2'-deoxyuridine) labeling and detection kit (colorimetric or fluorescent)

Procedure:

-

Seed cells in a 96-well plate and treat with various concentrations of Rapamycin as described in Protocol 2 (Steps 1-3).

-

Incubate for the desired duration (e.g., 48 hours).[18]

-

Add the BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Fix the cells, and add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Add the substrate solution and measure the colorimetric or fluorescent signal using a plate reader. The signal intensity is directly proportional to the amount of DNA synthesis.[18]

Western Blot for mTOR Pathway Activation

Objective: To analyze the phosphorylation status of key mTORC1 downstream targets (S6K1, 4E-BP1) following Rapamycin treatment.

Materials:

-

Cell line of interest

-

6-well tissue culture plates

-

Rapamycin

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-Actin/Tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat the cells with Rapamycin (e.g., 10-100 nM) or vehicle control for a specified time (e.g., 1-4 hours).[6][19]

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C, with gentle shaking.[20]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The reduction in the ratio of phosphorylated protein to total protein indicates inhibition of the mTOR pathway.[21][22]

References

- 1. Cell proliferation assay [bio-protocol.org]

- 2. cusabio.com [cusabio.com]

- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR - Wikipedia [en.wikipedia.org]

- 5. The Mammalian Target of Rapamycin Signaling Pathway: Twists and Turns in the Road to Cancer Therapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 6. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 7. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ccrod.cancer.gov [ccrod.cancer.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Dissolving Repromicin for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Repromicin, a macrolide antibiotic, for use in various in vitro assays. The following information is intended to guide researchers in preparing Repromicin solutions to ensure consistency and accuracy in their experimental results.

Application Notes

Repromicin is a chemical compound with derivatives that exhibit strong antibacterial characteristics.[1] Proper dissolution and handling are crucial for obtaining reliable and reproducible data in in vitro studies, such as antimicrobial susceptibility testing (e.g., Minimum Inhibitory Concentration [MIC] assays) and cell-based assays.

Key Considerations:

-

Solubility: Repromicin, like many macrolide antibiotics, has limited aqueous solubility. Organic solvents are typically required to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a common and recommended solvent for this purpose.

-

Stock Solutions: Preparing a high-concentration stock solution in an appropriate organic solvent is the standard practice. This allows for accurate serial dilutions to achieve the desired final concentrations in aqueous culture media while minimizing the final solvent concentration. For cell-based experiments, it is advisable to prepare a stock solution that is at least 1000 times more concentrated than the final working solution to limit the solvent's effect on the cells.[1]

-

Precipitation: Rapid dilution of a concentrated organic stock solution into an aqueous medium can cause the compound to precipitate. To mitigate this, it is recommended to pre-warm both the stock solution and the culture medium to 37°C before dilution.[1] If precipitation occurs, gentle warming and sonication can be used to aid in redissolution.[1] A stepwise dilution of the DMSO stock with additional DMSO before adding it to the aqueous buffer can also help prevent precipitation.[1]

-

Storage and Stability: Repromicin powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should also be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. While many compounds are stable in DMSO for extended periods, it is best practice to prepare fresh dilutions for each experiment.

Quantitative Data

| Property | Value | Reference |

| Molecular Weight | 565.74 g/mol | |

| Chemical Formula | C₃₁H₅₁NO₈ | |

| CAS Number | 56689-42-0 | |

| Solubility in DMSO | Soluble (Specific concentration TBD) | [1] |

| Solubility in Ethanol | To Be Determined (TBD) | |

| Solubility in Water | Poorly soluble (TBD) | |

| Powder Storage | -20°C for up to 3 years | [1] |

| Stock Solution Storage | -20°C or -80°C (in an appropriate solvent) |

Experimental Protocols

Protocol 1: Preparation of a Repromicin Stock Solution in DMSO

This protocol describes the preparation of a 10 mM Repromicin stock solution in DMSO. This is a common starting concentration for many in vitro assays.

Materials:

-

Repromicin powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Preparation: Bring the vial of Repromicin powder and the DMSO to room temperature before opening to prevent condensation. Due to the potential for static electricity to cause the powder to adhere to the vial, it is recommended to centrifuge the vial briefly at a low speed (e.g., 3000 rpm for 1-2 minutes) to collect all the powder at the bottom.[1]

-

Weighing: Carefully weigh out the desired amount of Repromicin powder using an analytical balance in a fume hood or a well-ventilated area. For a 10 mM stock solution, you will need 5.66 mg of Repromicin per 1 mL of DMSO.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the Repromicin powder.

-

Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a dark, dry place.

Protocol 2: Preparation of Working Solutions for In Vitro Assays (e.g., MIC Broth Microdilution)

This protocol outlines the preparation of serial dilutions of Repromicin for a typical antimicrobial susceptibility test.

Materials:

-

10 mM Repromicin stock solution in DMSO

-

Sterile cation-adjusted Mueller-Hinton Broth (or other appropriate culture medium)

-

Sterile 96-well microtiter plates

-

Sterile multichannel pipette and tips

-

Sterile reagent reservoirs

Procedure:

-

Intermediate Dilution: To minimize the final DMSO concentration in the assay, it is often necessary to perform an intermediate dilution of the stock solution. For example, dilute the 10 mM stock solution to 1 mM with DMSO.[1]

-

Pre-warming: Pre-warm the Repromicin intermediate solution and the sterile culture medium to 37°C.[1]

-

Serial Dilution Setup:

-

Add 100 µL of sterile culture medium to all wells of a 96-well plate.

-

Add a specific volume (e.g., 2 µL for a 1:50 dilution to get a starting concentration of 20 µM) of the 1 mM Repromicin intermediate solution to the first well of each row designated for serial dilution.

-

-

Serial Dilution:

-

Using a multichannel pipette, mix the contents of the first column of wells by pipetting up and down several times.

-

Transfer 100 µL from the first column to the corresponding wells of the second column.

-

Repeat this two-fold serial dilution process across the plate to achieve the desired range of concentrations.

-

Discard 100 µL from the last column of the dilution series to ensure all wells have a final volume of 100 µL.

-

-

Inoculation: Add the prepared bacterial inoculum to each well according to the specific assay protocol (e.g., Clinical and Laboratory Standards Institute [CLSI] guidelines).

-

Controls: Include appropriate controls, such as a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plate under the appropriate conditions for the microorganism being tested.

Visualizations

The following diagrams illustrate the key workflows described in the protocols.

Caption: Workflow for preparing a concentrated stock solution of Repromicin.

Caption: General workflow for preparing working solutions for in vitro assays.

References

Application Notes and Protocols for Rapamycin in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rapamycin, a potent inhibitor of the mechanistic target of rapamycin (mTOR), in preclinical animal research. The following sections detail its mechanism of action, established dosage regimens in various animal models, and detailed protocols for conducting in vivo studies.

Mechanism of Action

Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[1][][3] Upon entering the cell, Rapamycin forms a complex with the FK506-binding protein 12 (FKBP12).[][4][5][6] This Rapamycin-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1), one of the two distinct protein complexes of mTOR.[3][6][7]

The inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, including p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[5][7] This leads to a reduction in protein synthesis, lipid synthesis, and cell cycle progression, while promoting autophagy.[3][7][8] It is this multifaceted action that underlies Rapamycin's immunosuppressive, anti-cancer, and potential anti-aging properties.[][4][9]

Signaling Pathway Diagram

Caption: The mTORC1 signaling pathway and its inhibition by Rapamycin.

Dosage for In Vivo Animal Studies

The appropriate dosage of Rapamycin for in vivo studies is highly dependent on the animal model, the route of administration, the desired therapeutic effect, and the specific research question. The following tables summarize reported dosages from various preclinical studies. It is crucial to perform dose-response studies and monitor for potential side effects.

Table 1: Rapamycin Dosage in Murine Models

| Indication | Strain | Route of Administration | Dosage | Dosing Frequency | Reference |

| Lifespan Extension | Mixed | Oral (in feed) | 14 PPM | Daily | [10] |

| Mitochondrial Disease | Ndufs4 KO | Intraperitoneal (IP) | 8 mg/kg | Daily | [10] |

| Cancer | Various | Oral (gavage) | 1.5 - 10 mg/kg | Daily | N/A |

| Immunosuppression | C57BL/6 | Intraperitoneal (IP) | 0.5 - 5 mg/kg | Daily | N/A |

Table 2: Rapamycin Dosage in Other Animal Models

| Animal Model | Indication | Route of Administration | Dosage | Dosing Frequency | Reference |

| Dog | Healthy | Oral | 0.1 mg/kg | Daily | [11] |

| Dog | Healthy | Oral | 0.05 - 0.1 mg/kg | 3 times a week | [12] |

| Rabbit | Healthy | Intravenous (IV) | 0.05 - 0.5 mg/kg | Single dose | [13] |

| Marmoset Monkey | Healthy | Oral | up to 1 mg/kg/day | Daily | [12] |

Experimental Protocols

The following are generalized protocols for the administration of Rapamycin in animal studies. These should be adapted to the specific experimental design and approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Oral Administration (Gavage) in Mice

Materials:

-

Rapamycin

-

Vehicle (e.g., 5% Tween-80, 5% PEG-400, or Carboxymethylcellulose)

-

Gavage needles (20-22 gauge, curved)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of Rapamycin and vehicle based on the desired dose and the number and weight of the animals.

-

Prepare the Rapamycin solution fresh daily. Sonication may be required to achieve a uniform suspension.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the exact volume of the dosing solution to be administered.

-

Gently restrain the mouse.

-

Insert the gavage needle carefully into the esophagus and deliver the solution slowly.

-

Monitor the animal for any signs of distress during and after the procedure.

-

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

-

Rapamycin

-

Vehicle (e.g., DMSO, saline)

-

Insulin syringes with 28-30 gauge needles

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve Rapamycin in a minimal amount of DMSO and then dilute to the final concentration with saline. The final DMSO concentration should be kept low (typically <5%) to avoid toxicity.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to calculate the injection volume.

-

Restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen.

-

Insert the needle at a 15-30 degree angle and inject the solution.

-

Monitor the animal for any adverse reactions.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for an in vivo animal study.

Pharmacokinetics

Understanding the pharmacokinetic properties of Rapamycin is essential for designing effective dosing regimens.

Table 3: Pharmacokinetic Parameters of Rapamycin

| Animal Model | Route | Tmax (h) | Cmax (ng/mL) | T1/2 (h) | Bioavailability (%) | Reference |

| Rat | IV (5 mg/kg) | - | 4458 | - | - | [14] |

| Rat | PO (5 mg/kg) | - | - | - | Low | [14] |

| Dog | PO (0.1 mg/kg) | ~2 | 8.39 | 38.7 | - | [11] |

| Rabbit | IV (0.5 mg/kg) | - | - | - | - | [13] |

Note: Pharmacokinetic parameters can vary significantly between species and even between different formulations of the drug.[15]

Important Considerations

-

Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[16][17]

-

Dose Conversion: Converting doses between different animal species and humans should be done carefully, often using body surface area (BSA) calculations.[18][19]

-

Formulation: The choice of vehicle for Rapamycin can significantly impact its solubility, stability, and bioavailability.

-

Toxicity: While generally well-tolerated at therapeutic doses, high doses or chronic administration of Rapamycin can lead to side effects such as immunosuppression and metabolic changes.[20]

-

Data Reporting: It is crucial to report all experimental details, including the number of animals, housing conditions, and statistical methods used, to ensure the reproducibility of the results.[16]

References

- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ebiohippo.com [ebiohippo.com]

- 4. Rapamycins: mechanism of action and cellular resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agscientific.com [agscientific.com]

- 7. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 9. Rapamycin can extend life in animals and reduce seizures [liveforever.club]

- 10. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]

- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 12. A randomized controlled trial to establish effects of short-term rapamycin treatment in 24 middle-aged companion dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. The bioavailability and blood levels of low-dose rapamycin for longevity in real-world cohorts of normative aging individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Experimental replications in animal trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Survival Studies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Animal studies on lowest dose of rapamycin - rapamycin - Rapamycin Longevity News [rapamycin.news]

- 19. researchgate.net [researchgate.net]

- 20. Research explains action of drug that may slow aging and related disease | EurekAlert! [eurekalert.org]

Application Notes and Protocols for Repromicin in Antibiotic Susceptibility Testing

Introduction

Repromicin is a novel antimicrobial agent under investigation for its potential therapeutic applications. As with any new antibiotic, establishing standardized methods for susceptibility testing is crucial for its development and eventual clinical use. These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Repromicin using standard methods endorsed by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following protocols and data presentation formats are intended for use by researchers, scientists, and drug development professionals.

While specific performance data for Repromicin is not yet publicly established, this document serves as a comprehensive guide and template for generating and presenting such data.

Principles of Antimicrobial Susceptibility Testing (AST)

Antimicrobial susceptibility testing is essential for determining which antibiotics will be effective against a particular microorganism. The primary goals of AST are to guide clinicians in selecting appropriate antibiotic therapy and to monitor the emergence and spread of antibiotic resistance.[1][2] The two most common phenotypic methods are broth dilution, to determine the Minimum Inhibitory Concentration (MIC), and disk diffusion, to measure the zone of inhibition.[1][3] These methods rely on standardized procedures to ensure reproducibility and accuracy.[4][5][6]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is considered a gold standard for quantitative AST, providing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8]

Materials:

-

Repromicin analytical powder

-

Appropriate solvent for Repromicin

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

Quality Control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™)[9][10]

-

Spectrophotometer or McFarland turbidity standards

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Repromicin Stock Solution:

-

Accurately weigh the Repromicin powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The solvent should not affect bacterial growth at the concentrations used.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the Repromicin stock solution in CAMHB directly in the 96-well plates to achieve a final volume of 100 µL per well. The concentration range should be appropriate to determine the MIC of the target organisms (e.g., 128 µg/mL to 0.06 µg/mL).

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add 10 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the final volume to 110 µL.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to an antibiotic based on the size of the growth inhibition zone around an antibiotic-impregnated disk.[1][2][3]

Materials:

-

Repromicin-impregnated paper disks (concentration to be determined, e.g., 30 µg)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial isolates and QC strains

-

Sterile cotton swabs

-

McFarland turbidity standards

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler for measuring zone diameters

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparing the suspension, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

-

Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of Disks:

-

Aseptically place the Repromicin disk onto the inoculated agar surface.

-

Gently press the disk down to ensure complete contact with the agar.

-

If testing multiple antibiotics, ensure disks are spaced far enough apart (e.g., 24 mm from center to center) to prevent overlapping zones.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.[11]

-

Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to established clinical breakpoints. For a new drug like Repromicin, these breakpoints would need to be established by correlating zone diameters with MIC values.[12]

-

Data Presentation

Clear and structured data presentation is essential for the evaluation of a new antimicrobial agent.

Table 1: Hypothetical Quality Control Ranges for Repromicin

Quality control is paramount to ensure the accuracy and reproducibility of AST results.[9][10] Standard QC strains with known susceptibility profiles must be tested with each batch of clinical isolates.[9]

| Quality Control Strain | Test Method | Repromicin Concentration | Acceptable Range (µg/mL or mm) |

| Escherichia coli ATCC® 25922™ | Broth Microdilution | N/A | 2 - 8 µg/mL |

| Disk Diffusion | 30 µg | 18 - 24 mm | |

| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | N/A | 0.25 - 1 µg/mL |

| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion | 30 µg | 25 - 31 mm |

| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution | N/A | 8 - 32 µg/mL |

| Disk Diffusion | 30 µg | 15 - 21 mm |

Table 2: Hypothetical MIC Distribution for Repromicin against Gram-Negative Isolates (n=100)

MIC distribution data is critical for understanding the activity of a new antibiotic against a population of bacteria and for establishing epidemiological cutoff values (ECOFFs).

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.5 - 64 | 2 | 16 |

| Klebsiella pneumoniae | 1 - >128 | 4 | 64 |

| Pseudomonas aeruginosa | 2 - >128 | 16 | 128 |

| Acinetobacter baumannii | 4 - >128 | 32 | >128 |

MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited. MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.

Table 3: Hypothetical Correlation of Repromicin MICs and Disk Diffusion Zone Diameters

To establish interpretive criteria for the disk diffusion test, MICs and zone diameters from a large number of diverse isolates must be compared.

| MIC (µg/mL) | Corresponding Zone Diameter Range (mm) |

| ≤2 | ≥28 |

| 4 | 24 - 27 |

| 8 | 20 - 23 |

| 16 | 16 - 19 |

| ≥32 | ≤15 |

Visualizations: Workflows and Pathways

Hypothetical Mechanism of Action: Protein Synthesis Inhibition

For illustrative purposes, we will hypothesize that Repromicin acts by inhibiting bacterial protein synthesis. Specifically, it could bind to the 50S ribosomal subunit, preventing the formation of peptide bonds.

Caption: Hypothetical mechanism of Repromicin inhibiting protein synthesis.

Experimental Workflow for Antibiotic Susceptibility Testing

The logical flow from receiving a bacterial isolate to determining its susceptibility profile is critical for laboratory operations.

Caption: Standard workflow for determining antibiotic susceptibility.

References

- 1. mdpi.com [mdpi.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. apec.org [apec.org]

- 4. iacld.com [iacld.com]

- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 6. Antimicrobial Susceptibility Testing Protocols - Google Books [books.google.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Updating Breakpoints in Antimicrobial Susceptibility Testing [asm.org]

- 9. microbiologyclass.net [microbiologyclass.net]

- 10. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Selection of Zone Size Interpretive Criteria for Disk Diffusion Susceptibility Tests of Three Antibiotics against Streptococcus pneumoniae, Using the New Guidelines of the National Committee for Clinical Laboratory Standards - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Repromicin for Studying Bacterial Resistance Mechanisms

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for information regarding "Repromicin" and its application in studying bacterial resistance mechanisms, we were unable to locate any specific data, research articles, or established protocols detailing its use for this purpose. The search results did not yield information on its mechanism of action against bacteria, quantitative data such as Minimum Inhibitory Concentration (MIC) values, or any described signaling pathways related to bacterial resistance.

Therefore, the following application notes and protocols are provided as a general framework. They are based on established methodologies for studying bacterial resistance to novel antimicrobial agents. These protocols will require significant adaptation and optimization once the specific properties of Repromicin are determined.

Section 1: General Principles of Bacterial Resistance

Bacteria have evolved a variety of mechanisms to resist the effects of antibiotics. Understanding these mechanisms is crucial for the development of new therapeutic agents. The primary mechanisms of resistance include:

-

Modification or Inactivation of the Drug: Bacteria may produce enzymes that alter or destroy the antibiotic molecule. A classic example is the production of β-lactamases, which inactivate penicillin and related antibiotics.[1][2]

-

Alteration of the Drug Target: Bacteria can modify the cellular component that the antibiotic targets, preventing the drug from binding and exerting its effect.[1][2]

-

Reduced Drug Accumulation: This can be achieved by decreasing the permeability of the bacterial cell membrane to the antibiotic or by actively pumping the drug out of the cell using efflux pumps.[1][2]

-

Development of Altered Metabolic Pathways: Bacteria may develop new metabolic pathways that bypass the process inhibited by the antibiotic.[3]

Section 2: Preliminary Assessment of Repromicin's Antimicrobial Activity

Before investigating resistance mechanisms, it is essential to determine the baseline antimicrobial activity of Repromicin against a panel of relevant bacterial strains.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for Repromicin

| Bacterial Strain | ATCC Number | Gram Stain | Repromicin MIC (µg/mL) |

| Escherichia coli | 25922 | Negative | Data to be determined |

| Staphylococcus aureus | 29213 | Positive | Data to be determined |

| Pseudomonas aeruginosa | 27853 | Negative | Data to be determined |

| Enterococcus faecalis | 29212 | Positive | Data to be determined |

| Klebsiella pneumoniae | 700603 | Negative | Data to be determined |

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.[4][5]

Materials:

-

Repromicin stock solution (concentration to be determined based on solubility)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial cultures of test strains grown to mid-logarithmic phase

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare serial two-fold dilutions of Repromicin in CAMHB in a 96-well plate. The concentration range should be broad enough to encompass the expected MIC.

-

Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[4]

-

Include a positive control well (bacteria in broth without Repromicin) and a negative control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of Repromicin that completely inhibits visible bacterial growth.[4]

Section 3: Investigating Mechanisms of Resistance to Repromicin

Once the intrinsic activity of Repromicin is established, experiments can be designed to select for resistant mutants and elucidate the mechanisms of resistance.

Experimental Workflow for Resistance Studies

Caption: Workflow for investigating bacterial resistance to Repromicin.

Protocol 2: Selection of Repromicin-Resistant Mutants

Materials:

-

Wild-type bacterial strain of interest

-

CAMHB and CAMA (Cation-adjusted Mueller-Hinton Agar)

-

Repromicin stock solution

Procedure:

-

Grow the wild-type bacterial strain in CAMHB to late-logarithmic phase.

-

Plate a high density of the bacterial culture (e.g., 10^8 - 10^9 CFU) onto CAMA plates containing Repromicin at concentrations 2x, 4x, and 8x the determined MIC.

-

Incubate the plates at 37°C for 24-48 hours.

-

Isolate colonies that grow on the Repromicin-containing plates. These are potential resistant mutants.

-

Confirm the resistance phenotype by re-testing the MIC of the isolated colonies as described in Protocol 1.

Table 2: Hypothetical MIC Shift in Repromicin-Resistant Mutants

| Strain | Parent MIC (µg/mL) | Mutant MIC (µg/mL) | Fold Change |

| E. coli ATCC 25922 | Data to be determined | Data to be determined | Calculate |

| S. aureus ATCC 29213 | Data to be determined | Data to be determined | Calculate |

| P. aeruginosa ATCC 27853 | Data to be determined | Data to be determined | Calculate |

Section 4: Elucidating Signaling Pathways Involved in Resistance

Bacterial signaling networks can play a significant role in the regulation of antibiotic resistance.[6][7] For example, quorum sensing systems can regulate the expression of efflux pumps and biofilm formation, both of which contribute to resistance.[6]

Hypothetical Signaling Pathway for Repromicin Resistance

If Repromicin resistance is found to be mediated by an efflux pump, the following diagram illustrates a hypothetical regulatory pathway.

Caption: Hypothetical two-component system regulating Repromicin efflux.

Protocol 3: Investigating Efflux as a Mechanism of Resistance

Materials:

-

Repromicin-susceptible and resistant bacterial strains

-

Efflux pump inhibitors (EPIs) such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN)

-

CAMHB

-

96-well microtiter plates

Procedure:

-

Determine the MIC of Repromicin against the resistant strain in the presence and absence of a sub-inhibitory concentration of an EPI.

-

Perform the MIC assay as described in Protocol 1, with the addition of the EPI to a set of wells.

-

A significant decrease (typically ≥4-fold) in the MIC of Repromicin in the presence of the EPI suggests that efflux is a mechanism of resistance.

Table 3: Hypothetical Effect of an Efflux Pump Inhibitor (EPI) on Repromicin MIC

| Strain (Resistant) | Repromicin MIC (µg/mL) | Repromicin MIC + EPI (µg/mL) | Fold Decrease in MIC |

| E. coli Rep-R1 | Data to be determined | Data to be determined | Calculate |

| S. aureus Rep-R1 | Data to be determined | Data to be determined | Calculate |

| P. aeruginosa Rep-R1 | Data to be determined | Data to be determined | Calculate |

Disclaimer: The information provided above is for illustrative purposes only and is based on general microbiological and molecular biology principles. All experimental work with a novel compound like Repromicin must be conducted with appropriate safety precautions and after a thorough literature review of any available information on the compound. The provided protocols will require substantial optimization.

References

- 1. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]

- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idexx.dk [idexx.dk]